4-(3-Fluoropropyl)benzoic acid
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Overview
Description
4-(3-Fluoropropyl)benzoic acid is an organic compound with the molecular formula C10H11FO2 It is a derivative of benzoic acid where a fluoropropyl group is attached to the para position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is through the reaction of 4-bromobenzoic acid with 3-fluoropropyl magnesium bromide (Grignard reagent) under anhydrous conditions, followed by acidic workup to yield the desired product .
Industrial Production Methods: Industrial production of 4-(3-Fluoropropyl)benzoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Fluoropropyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of 4-(3-Fluoropropyl)benzaldehyde or this compound derivatives.
Reduction: Formation of 4-(3-Fluoropropyl)benzyl alcohol or 4-(3-Fluoropropyl)benzene.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
4-(3-Fluoropropyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(3-Fluoropropyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluoropropyl group can enhance the compound’s binding affinity and selectivity for its target, potentially leading to therapeutic effects .
Comparison with Similar Compounds
4-Fluorobenzoic acid: Similar structure but lacks the propyl group, leading to different chemical and biological properties.
3-Fluorobenzoic acid: The fluorine atom is positioned differently, affecting its reactivity and applications.
2-Fluorobenzoic acid: Another positional isomer with distinct properties and uses.
Uniqueness: 4-(3-Fluoropropyl)benzoic acid is unique due to the presence of the fluoropropyl group, which can significantly influence its chemical reactivity and biological interactions. This makes it a valuable compound for specific applications where such properties are desired .
Properties
Molecular Formula |
C10H11FO2 |
---|---|
Molecular Weight |
182.19 g/mol |
IUPAC Name |
4-(3-fluoropropyl)benzoic acid |
InChI |
InChI=1S/C10H11FO2/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h3-6H,1-2,7H2,(H,12,13) |
InChI Key |
QUVRNLIVQTUCMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCF)C(=O)O |
Origin of Product |
United States |
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